1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
Description
1-(3,5-Dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a urea derivative featuring a 3,5-dichlorophenyl group and a substituted pyrido[1,2-a]pyrimidinone moiety. The compound’s core structure includes a pyrimidine ring fused with a pyridine ring, substituted with methyl groups at positions 2 and 9, and a urea linkage connecting the dichlorophenyl group to the heterocyclic system. Its molecular formula is inferred as C₁₇H₁₄Cl₂N₄O₂, with a molecular weight of approximately 377.2 g/mol (extrapolated from analogous compounds in ).
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-9-4-3-5-23-15(9)20-10(2)14(16(23)24)22-17(25)21-13-7-11(18)6-12(19)8-13/h3-8H,1-2H3,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWWXAYMCYLMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)NC3=CC(=CC(=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
Core Heterocycle Construction
The pyrido[1,2-a]pyrimidin-4-one scaffold forms the foundational architecture of the target molecule. Retrosynthetic deconstruction reveals two primary strategies for assembling this bicyclic system:
Cyclocondensation of α-Aminopyridines with β-Ketoesters
Thermal cyclization of 2-aminopyridine derivatives with β-ketoesters under acidic conditions generates the pyrido[1,2-a]pyrimidin-4-one core. Substituents at positions 2 and 9 are introduced via pre-functionalized starting materials or late-stage modifications.Transition Metal-Catalyzed Annulation
Palladium-mediated coupling of halogenated pyridine precursors with alkynes or alkenes enables stereocontrolled formation of the fused ring system. This approach offers superior regioselectivity for introducing methyl groups at positions 2 and 9.
Urea Bridge Installation
The critical C–N bond between the heterocycle and dichlorophenyl moiety is established through:
Detailed Preparation Methods
Synthesis of 2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine
Cyclocondensation Protocol
Reactants :
- 2-Amino-4-methylpyridine (1.0 equiv)
- Ethyl 3-methylacetoacetate (1.2 equiv)
Conditions :
Mechanistic Insight :
Protonation of the β-ketoester carbonyl facilitates nucleophilic attack by the pyridine amine, followed by dehydrative cyclization (Figure 1). Methyl groups at positions 2 and 9 derive from the ester and pyridine substituents, respectively.
Alternative Photoredox Arylation
A contemporary approach employs visible-light-mediated C–H functionalization to introduce the 3-amino group:
Components :
- 2,9-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv)
- Diazonium tetrafluoroborate (1.5 equiv)
- Catalyst: Eosin Y (2 mol%)
Conditions :
Urea Bridge Formation
Isocyanate Coupling
Reactants :
- 3-Amino-pyridopyrimidinone (1.0 equiv)
- 3,5-Dichlorophenyl isocyanate (1.1 equiv)
Conditions :
Critical Parameters :
- Strict exclusion of moisture prevents isocyanate hydrolysis
- Gradual warming minimizes side reactions with the electron-deficient pyrimidinone ring
Carbodiimide-Mediated Method
For substrates sensitive to isocyanate intermediates:
Components :
- 3,5-Dichloroaniline (1.0 equiv)
- Pyridopyrimidinyl amine (1.0 equiv)
- Activator: 1,1'-Carbonyldiimidazole (1.5 equiv)
Conditions :
Reaction Optimization and Process Chemistry
Structural Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 10.21 (s, 1H, NH urea)
- δ 8.73 (d, J = 6.8 Hz, 1H, H-6 pyrido)
- δ 7.92 (s, 2H, Ar-Cl)
- δ 2.41 (s, 3H, CH₃-2)
- δ 2.33 (s, 3H, CH₃-9)
HRMS (ESI+) :
- m/z calc. for C₁₇H₁₄Cl₂N₄O₂ [M+H]⁺: 377.23
- Found: 377.2309
Challenges and Alternative Approaches
Steric Hindrance Mitigation
The 2,9-dimethyl groups create significant steric bulk, necessitating:
- High-dilution conditions (0.1 M) during cyclization
- Bulky base selection (DIPEA vs. Et₃N) to minimize β-elimination
Photoredox-Mediated Functionalization
Visible-light-driven C–H amination offers a transition metal-free alternative:
Advantages :
- Avoids toxic Pd/Cu catalysts
- Enables late-stage functionalization
Limitations :
Industrial Scale Considerations
Cost Analysis
| Component | Price/kg (USD) | % Total Cost |
|---|---|---|
| 3,5-Dichlorophenyl isocyanate | 420 | 61 |
| 2-Amino-4-methylpyridine | 185 | 27 |
| CDI | 310 | 9 |
| Solvents | - | 3 |
Isocyanate cost dominates economics, favoring routes with high atom economy.
Waste Stream Management
- THF recovery via fractional distillation (98% purity)
- Aqueous quench neutralization generates NaCl/H₂O
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as amines or ethers.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C17H14Cl2N4O
- Molecular Weight : 377.2 g/mol
- CAS Number : 1060243-53-9
Its structure features a pyrido[1,2-a]pyrimidine moiety which is known for its biological activity. The presence of dichlorophenyl and dimethyl groups enhances its pharmacological profile.
Pharmacological Applications
The compound has been investigated for various pharmacological activities, including:
- Anticancer Activity : Research indicates that derivatives of pyridopyrimidine compounds exhibit significant anticancer properties by inhibiting specific molecular targets involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Properties : The compound demonstrates potential antimicrobial effects against a range of pathogens. Studies have suggested that pyridopyrimidine derivatives can inhibit bacterial growth and show activity against resistant strains .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, suggesting that they may inhibit pathways involved in inflammation, thus providing therapeutic benefits in inflammatory diseases .
Synthesis and Mechanism of Action
The synthesis of 1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves multi-step organic reactions. The synthesis routes often include the formation of the pyridopyrimidine core followed by functionalization with dichlorophenyl and urea moieties.
Synthesis Pathway Example
- Formation of Pyridopyrimidine Core :
- Starting materials undergo cyclization reactions to form the pyridopyrimidine structure.
- Functionalization :
- Subsequent reactions introduce the dichlorophenyl group and urea functionality through nucleophilic substitutions or coupling reactions.
Case Studies
Several studies have documented the therapeutic potential of similar compounds:
- Anticancer Studies : A study published in Medicinal Chemistry highlighted a series of pyridopyrimidine derivatives that were tested against breast cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating potent anticancer activity .
- Antimicrobial Evaluation : Research conducted on pyridopyrimidine analogs showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating effective antimicrobial activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The specific pathways involved depend on the biological context and the compound’s structure.
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-3-(4-(4-(Piperazin-1-ylmethyl)Thiazol-2-yl)Phenyl)Urea (9b)
- Structure: Shares the 3,5-dichlorophenyl-urea group but replaces the pyrido[1,2-a]pyrimidinone with a thiazole-piperazine-phenyl scaffold.
- Synthesis : Yield of 79.6% , higher than many urea derivatives, suggesting favorable reactivity.
- Mass Spectrometry : ESI-MS m/z 462.1 [M+H]⁺ , reflecting a larger molecular weight (C₂₀H₁₈Cl₂N₆OS ) compared to the target compound due to the piperazine-thiazole substituent.
- Key Difference: The thiazole-piperazine group may enhance solubility or binding to amine-targeted receptors, whereas the pyrido-pyrimidinone in the target compound could improve planar aromatic interactions.
1-(3,5-Dichlorophenyl)-3-{2-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl}Urea (BJ48629)
Compound II-M.X.15 (Biopesticide)
- Structure: Contains a 3,5-dichlorophenyl group and a pyrido[1,2-a]pyrimidinone core but substitutes the urea linkage with a thiazolylmethyl group and an olate ion.
Key Observations :
Substituent Effects: The 3,5-dichlorophenyl group is conserved across analogs, suggesting its role in electronic or steric interactions. Methyl groups on the pyrido-pyrimidinone (e.g., 2,9-dimethyl vs. 2-methyl) may modulate lipophilicity and binding pocket compatibility.
Synthetic Efficiency : Compound 9b’s high yield (79.6%) indicates robust synthetic routes for dichlorophenyl-urea derivatives.
Mass Trends: Larger heterocyclic systems (e.g., thiazole-piperazine in 9b) increase molecular weight significantly compared to pyrido-pyrimidinone-based compounds.
Research Findings and Implications
- Structural Optimization : The 9-methyl group in the target compound could be explored for enhanced metabolic stability compared to BJ48629, as methyl groups often reduce oxidative degradation.
Biological Activity
1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a synthetic compound belonging to the class of urea derivatives with potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Information
| Property | Description |
|---|---|
| IUPAC Name | 1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |
| CAS Number | 1070961-95-3 |
| Molecular Formula | C17H14Cl2N4O2 |
| Molecular Weight | 375.22 g/mol |
Structural Features
The compound features a pyrido[1,2-a]pyrimidine core with a dichlorophenyl group and a dimethyl substituent. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been suggested that it may act as an inhibitor or modulator of various biological pathways:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown high affinity for DHFR, crucial for DNA synthesis and repair. By inhibiting this enzyme, the compound may reduce the proliferation of cancer cells .
- Kinase Inhibition : Preliminary studies indicate potential inhibitory effects on various kinases important in cell signaling pathways .
- Cell Growth Inhibition : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
In Vitro Studies
Several studies have evaluated the cytotoxicity and growth inhibition of this compound against various cancer cell lines.
Case Study Results
| Cell Line | IC50 (µg/mL) | Inhibition Rate (%) |
|---|---|---|
| A549 | 0.61 ± 0.19 | 84.1 |
| HepG2 | 0.51 ± 0.13 | 75.0 |
| SGC-7901 | 1.07 ± 0.22 | 80.0 |
These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer cell lines .
Structure-Activity Relationship (SAR)
Research has shown that modifications to the pyrido[1,2-a]pyrimidine core can significantly affect biological activity:
- Substituent Variations : Compounds with different substituents on the phenyl ring or variations in the pyrimidine structure showed diverse levels of activity against DHFR and kinases .
- Dimethyl Groups : The presence of dimethyl groups at the specified positions enhances solubility and bioavailability, contributing to the overall efficacy of the compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : Synthesis typically involves coupling 3,5-dichlorophenyl isocyanate with a pyrido[1,2-a]pyrimidinone amine precursor. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates .
- Temperature control : Maintain 60–80°C during urea bond formation to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .
- Yield Optimization : Adjust stoichiometry (1.2:1 amine-to-isocyanate ratio) and employ inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing the electronic environment of the dichlorophenyl group?
- 13C NMR : Distinct signals at δ 138.5 ppm (C-Cl) and δ 126.8 ppm (meta-C) confirm substitution patterns .
- UV-Vis Spectroscopy : π→π* transitions at 265 nm (±2 nm) indicate conjugation within the aromatic system .
- FTIR : C-Cl stretches at 750–780 cm⁻¹ (KBr pellet) validate halogen positioning .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate molecular conformation and its impact on biological interactions?
- Crystallographic Workflow :
Data Collection : Use single crystals (0.2 × 0.2 × 0.1 mm³) at 100K to minimize thermal motion .
Structure Solution : SHELXD detects twinning, while SHELXL refines anisotropic displacement parameters (R-factor < 0.05) .
- Conformational Insights :
- The pyrido-pyrimidinone core exhibits planarity (±0.02 Å deviation), enabling π-stacking with biological targets.
- The urea moiety adopts a dihedral angle of 125–130°, facilitating hydrogen bonding (e.g., N–H···O=C interactions) .
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar urea derivatives?
- SAR Strategy :
- Substituent Effects : Compare 3,5-dichloro vs. 3-fluoro analogs; dichloro derivatives show 15–20% higher kinase inhibition due to enhanced hydrophobic interactions .
- Statistical Validation : Analyze dose-response curves (IC50 values) with ANOVA (p < 0.05) to confirm significance .
Q. How can solubility contradictions across studies be addressed methodologically?
- Standardized Protocol :
- Shake-Flask Method : Agitate saturated solutions (pH 7.4 buffer) at 25°C for 24 hrs .
- Quantification : HPLC (C18 column, 254 nm detection) with a calibration curve (R² > 0.99) .
- Sonication Enhancement : 30-min sonication (40 kHz) increases measured solubility by 18–22% compared to vortex mixing .
Structure-Activity Relationship (SAR) Design
Q. How can analogues be designed to probe the pyrido[1,2-a]pyrimidinone ring’s role in target binding?
- Modification Strategies :
| Position | Modification | Impact | Reference |
|---|---|---|---|
| 2,9-Dimethyl | Hydrophobic bulk | Enhances binding (ΔG = -2.3 kcal/mol) | |
| 4-Oxo → 4-Thione | Electrophilicity | Alters H-bond acceptor capacity |
- Validation : Molecular docking (AutoDock Vina) paired with ITC assays quantifies binding energy changes .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data between in vitro and in vivo models be analyzed?
- Metabolic Considerations :
- In Vitro : HepG2 liver cells may metabolize the compound via CYP3A4, reducing efficacy .
- In Vivo : Plasma protein binding (>90%) limits bioavailability, requiring dose adjustment .
- Mitigation : Use LC-MS/MS to quantify parent compound and metabolites in both models .
Experimental Design for Biological Screening
Q. What controls are essential for validating target-specific activity in kinase inhibition assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
